molecular formula C21H14O B1213989 11-Hydroxymethylbenzo(a)pyrene CAS No. 94500-53-5

11-Hydroxymethylbenzo(a)pyrene

Cat. No. B1213989
CAS RN: 94500-53-5
M. Wt: 282.3 g/mol
InChI Key: PJBXZHYQBHKPGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrene derivatives, which include 11-Hydroxymethylbenzo(a)pyrene, has been discussed in several studies . These studies highlight the importance of the pyrene nucleus due to its photophysical/electronic properties and extended rigid structure . They also discuss various indirect methods developed for preparing pyrenes with unusual substitution patterns .


Chemical Reactions Analysis

The chemical reactions involving benzo(a)pyrene, a related compound, have been studied extensively . For example, it has been found that benzo(a)pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching .

Scientific Research Applications

Metabolic Detoxification and Carcinogenicity

Research shows that certain polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[a,l]pyrene (DB[a,l]P) are highly carcinogenic. These PAHs, including 11-Hydroxymethylbenzo(a)pyrene, undergo metabolic transformations in the body. The focus of a study by Olson et al. (2011) was on the glucuronidation of pro-carcinogenic enantiomers of DB[a,l]P, which is an essential detoxification route. This process involves multiple enzymes, suggesting the significance of glucuronidation in the detoxification of DB[a,l]P metabolites, which might be similar for 11-Hydroxymethylbenzo(a)pyrene (Olson et al., 2011).

Analytical Detection in Biological Samples

Simon et al. (2000) developed a method for detecting 3-Hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, in human urine. This method, involving automated column-switching high-performance liquid chromatography, could potentially be adapted for the detection of 11-Hydroxymethylbenzo(a)pyrene in biological samples, aiding in exposure assessment and health risk analysis (Simon et al., 2000).

DNA Adduct Formation and Mutagenesis

A study by Yan et al. (2001) explored the structural and thermodynamic aspects of DNA adducts formed by benzo[a]pyrene diol epoxides in a DNA sequence. Such research provides insight into how 11-Hydroxymethylbenzo(a)pyrene might form DNA adducts, leading to mutagenic effects, given its structural similarity to benzo[a]pyrene (Yan et al., 2001).

Environmental Monitoring and Health Risks

For environmental monitoring, methods such as those developed by Yu and Campiglia (2005) for the direct determination of dibenzo[a,l]pyrene in water samples using solid-liquid extraction and spectrometry could be crucial. This technique, if adapted, could monitor environmental levels of 11-Hydroxymethylbenzo(a)pyrene, aiding in understanding its distribution and potential health risks (Yu & Campiglia, 2005).

Safety And Hazards

While specific safety data for 11-Hydroxymethylbenzo(a)pyrene is not available, safety data for pyrene, a related compound, indicates that it may cause genetic defects, cancer, and damage to fertility or the unborn child .

Future Directions

Future research could focus on understanding the bio-toxicity and degradation mechanism of 11-Hydroxymethylbenzo(a)pyrene . This would involve studying its excited state dynamics, its effects on DNA methylation, and its correlation with carcinogenesis .

properties

IUPAC Name

benzo[a]pyren-11-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-12-17-11-15-6-3-5-13-8-9-16-10-14-4-1-2-7-18(14)20(17)21(16)19(13)15/h1-11,22H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXZHYQBHKPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241513
Record name 11-Hydroxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxymethylbenzo(a)pyrene

CAS RN

94500-53-5
Record name 11-Hydroxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Stjernschantz, J Reinen, W Meinl, BJ George… - Molecular and cellular …, 2010 - Elsevier
It is well established that various endocrine disrupting compounds (EDCs) can inhibit human estrogen sulfotransferase (SULT1E1). In this study, we investigate murine SULT1E1 …
Number of citations: 23 www.sciencedirect.com
H Glatt, NPE Vermeulen, C Oostenbrink - Molecular and Cellular Endocrinology, 2010
Number of citations: 0

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